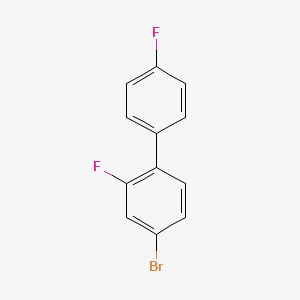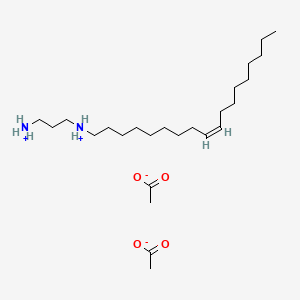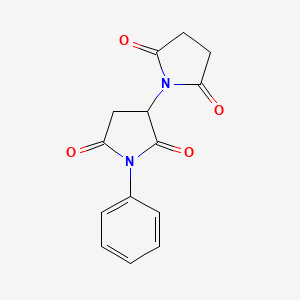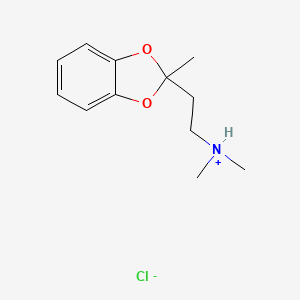
4-Bromo-2,4'-difluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,4’-difluorobiphenyl is an organic compound with the molecular formula C12H8BrF2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and fluorine atoms
Vorbereitungsmethoden
The synthesis of 4-bromo-2,4’-difluorobiphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the reaction of 2,4-difluorobiphenyl with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Analyse Chemischer Reaktionen
4-Bromo-2,4’-difluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with strong oxidizing agents like potassium permanganate can yield biphenyl derivatives with additional functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,4’-difluorobiphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities
Wirkmechanismus
The mechanism of action of 4-bromo-2,4’-difluorobiphenyl depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets can vary based on the specific derivative or application being studied .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2,4’-difluorobiphenyl can be compared with other halogenated biphenyls, such as:
4-Bromo-2-fluorobiphenyl: Similar in structure but with one less fluorine atom, leading to different reactivity and applications.
4,4’-Difluorobiphenyl:
4,4’-Dibromooctafluorobiphenyl: Contains more halogen atoms, making it less reactive but useful in specific industrial applications
These comparisons highlight the unique properties of 4-bromo-2,4’-difluorobiphenyl, such as its specific reactivity and suitability for certain synthetic and industrial processes.
Eigenschaften
CAS-Nummer |
531529-35-8 |
|---|---|
Molekularformel |
C12H7BrF2 |
Molekulargewicht |
269.08 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-1-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7BrF2/c13-9-3-6-11(12(15)7-9)8-1-4-10(14)5-2-8/h1-7H |
InChI-Schlüssel |
MEZKHGAKWYDQIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)







![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)



![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)
